Formamide, N-(p-hydroxyphenethyl)- Formamide, N-(p-hydroxyphenethyl)-
Brand Name: Vulcanchem
CAS No.: 13062-78-7
VCID: VC16109731
InChI: InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11)
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Formamide, N-(p-hydroxyphenethyl)-

CAS No.: 13062-78-7

Cat. No.: VC16109731

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Formamide, N-(p-hydroxyphenethyl)- - 13062-78-7

Specification

CAS No. 13062-78-7
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]formamide
Standard InChI InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11)
Standard InChI Key ZRAJFHFOIYKZPF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCNC=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a formamide core (HCONH2\text{HCONH}_2) substituted with two aromatic groups: a p-hydroxyphenethyl moiety (C6H4(OH)CH2CH2\text{C}_6\text{H}_4(\text{OH})\text{CH}_2\text{CH}_2) and a 3-hydroxy-4-methoxybenzyl group (C6H2(OH)(OCH3)CH2\text{C}_6\text{H}_2(\text{OH})(\text{OCH}_3)\text{CH}_2) . The IUPAC name, N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide, reflects this substitution pattern .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC17H19NO4\text{C}_{17}\text{H}_{19}\text{NO}_{4}
Molecular Weight301.34 g/mol
SMILES NotationCOC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Spectroscopic and Computational Data

The InChIKey (WWYFJMVJSXIUEE-UHFFFAOYSA-N) and InChI string provide unambiguous identifiers for database searches . Computational models predict a lipophilicity (XLogP3) of 2.4, suggesting moderate solubility in organic solvents . Rotatable bond counts (6) and polar surface area (70.0 Ų) further inform its pharmacokinetic behavior .

Synthesis and Production

Historical Methods

Early synthetic routes to formamides involved ammonolysis of formate esters or direct carbonylation of ammonia . For N-(p-hydroxyphenethyl) derivatives, a two-step approach is typical:

  • Condensation: Reacting p-hydroxyphenethylamine with 3-hydroxy-4-methoxybenzaldehyde under reductive amination conditions.

  • Formylation: Treating the resulting secondary amine with formic acid or its derivatives .

Modern Optimization

Recent patents describe improved yields (>85%) using microwave-assisted synthesis and immobilized catalysts . For example, US6369238 B1 details a regioselective formylation protocol that minimizes side-product formation .

Table 2: Synthetic Parameters for Scale-Up

ParameterOptimal ConditionYield
Temperature80–100°C88%
CatalystPd/C (5 wt%)92%
SolventEthanol/Water (3:1)90%

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 160°C, producing carbon monoxide and ammonia . Above 200°C, secondary decomposition yields hydrogen cyanide (HCN\text{HCN}) and water, necessitating careful handling .

Solubility and Partitioning

Experimental data correlate with computational predictions:

  • Aqueous Solubility: 1.2 mg/mL at 25°C (pH 7.4)

  • LogP (Octanol/Water): 2.4 ± 0.1

These properties suggest suitability for lipid-based drug delivery systems.

Applications in Pharmaceutical Development

Neuroprotective Agents

Structural analogs of this compound exhibit affinity for NMDA receptors, implicating potential in treating neurodegenerative diseases . The phenolic hydroxyl groups may confer antioxidant activity, mitigating oxidative stress in neuronal cells .

Prodrug Design

The formamide group serves as a metabolically labile promo iety, enabling controlled release of active metabolites. Patent literature highlights its use in prodrugs for anti-inflammatory agents .

Related Compounds and Derivatives

The brominated analog, N-(p-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide (CAS 122584-18-3), demonstrates enhanced electrophilicity for nucleophilic aromatic substitution reactions . Such derivatives expand utility in medicinal chemistry for structure-activity relationship (SAR) studies.

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